molecular formula C21H23BrN4O2S2 B2881080 N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 393573-03-0

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2881080
CAS RN: 393573-03-0
M. Wt: 507.47
InChI Key: FGIBZSIXRFDBSH-UHFFFAOYSA-N
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Description

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O2S2 and its molecular weight is 507.47. The purity is usually 95%.
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Scientific Research Applications

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The compound, along with its derivatives, has been explored for its noncovalent interactions through crystallographic studies and QTAIM analysis. These studies highlight the significance of halogen substitutions in influencing the relative contributions of different non-covalent interactions. The analysis of adamantane-1,3,4-thiadiazole hybrid derivatives, including the compound of interest, provides insights into their structural orientations and stabilization mechanisms within crystal structures, emphasizing the role of N–H⋯N hydrogen bonds among other interactions (El-Emam et al., 2020).

Antiviral Activity

Research on adamantyl derivatives has also highlighted their potential antiviral activities. A study focusing on the synthesis of adamantyl-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed significant inhibitory activity against influenza A and B viruses, suggesting a mechanism of action related to virus fusion inhibition (Göktaş et al., 2012).

Carbonic Anhydrase Inhibition

The compound has been implicated in studies involving carbonic anhydrase inhibition, where it showed a distinct binding pocket utilization compared to other hydrophobic inhibitors. This unique interaction suggests its potential for designing isoform-selective inhibitors, offering new pathways for therapeutic applications (Avvaru et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

Adamantyl derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. Certain derivatives demonstrated significant activity against Gram-positive bacteria and the pathogenic fungus Candida albicans. Additionally, some compounds exhibited dose-dependent anti-inflammatory effects, highlighting their therapeutic potential in treating microbial infections and inflammation (Kadi et al., 2007).

Metal Complexes and Intraocular Pressure-Lowering Effects

Studies on metal complexes of adamantyl derivatives have shown promising intraocular pressure-lowering effects in experimental models, surpassing some current antiglaucoma medications. This research opens avenues for developing new classes of pharmacological agents with enhanced efficiencies for glaucoma treatment (Supuran et al., 1998).

properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2S2/c22-15-1-3-16(4-2-15)23-17(27)11-29-20-26-25-19(30-20)24-18(28)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIBZSIXRFDBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

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